molecular formula C22H23N3O2 B2459336 N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide CAS No. 1105199-46-9

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide

Cat. No.: B2459336
CAS No.: 1105199-46-9
M. Wt: 361.445
InChI Key: IQJRPZJMLUFXSC-UHFFFAOYSA-N
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Description

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as copper(I) iodide (CuI) and bases like sodium tert-butoxide (NaOtBu) in solvents like toluene at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective and readily available reagents, and ensuring the scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The pyridazinone moiety can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings in the diphenylpropanamide structure can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide exerts its effects involves its interaction with specific molecular targets. The pyridazinone moiety can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-3,3-diphenylpropanamide: shares similarities with other pyridazinone derivatives and diphenylpropanamide compounds.

    Pyridazinone derivatives: These compounds are known for their biological activities, including anti-inflammatory and anticancer properties.

    Diphenylpropanamide derivatives: These compounds are used in various pharmaceutical applications due to their ability to interact with biological targets.

Uniqueness

What sets this compound apart is its unique combination of the pyridazinone and diphenylpropanamide moieties. This dual structure allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[3-(6-oxopyridazin-1-yl)propyl]-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c26-21(23-14-8-16-25-22(27)13-7-15-24-25)17-20(18-9-3-1-4-10-18)19-11-5-2-6-12-19/h1-7,9-13,15,20H,8,14,16-17H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQJRPZJMLUFXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NCCCN2C(=O)C=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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